![molecular formula C18H20N2O4S B2824883 N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 388623-00-5](/img/structure/B2824883.png)
N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the addition of the methoxy group to the benzene ring, and the attachment of the pyrrolidinylsulfonyl group. The exact methods would depend on the specific reactions used .Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition for Cancer Therapy
Benzamide derivatives such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been studied for their role as histone deacetylase (HDAC) inhibitors, which can block cancer cell proliferation and induce apoptosis, demonstrating potential as anticancer drugs. The detailed study on the synthesis, biological evaluation, and promising anticancer activity of these compounds indicates a significant research interest in benzamide derivatives for therapeutic applications (Zhou et al., 2008).
Neurodegenerative Disease Imaging
Research has also focused on benzamide derivatives for imaging of neurological diseases. For instance, derivatives have been used as selective molecular imaging probes to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, highlighting their utility in diagnosing and understanding neurodegenerative diseases (Kepe et al., 2006).
Opioid Receptor Antagonism
Another area of interest is the development of benzamide derivatives as κ-opioid receptor (KOR) antagonists, showing potential for the treatment of depression and addiction disorders. Studies like the one on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) demonstrate the therapeutic potential of these compounds in preclinical models (Grimwood et al., 2011).
Antineoplastic Agents
Benzamide derivatives have been synthesized and evaluated for their antineoplastic (anticancer) activity. Compounds such as N-(Pyridin-3-yl)benzamide derivatives have shown moderate to good activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Mohan et al., 2021).
Serotonin Receptor Agonism
Research into benzamide derivatives as selective serotonin 4 receptor agonists for gastrointestinal motility disorders demonstrates the versatility of these compounds. Such studies indicate the potential of benzamide derivatives in developing novel prokinetic agents with reduced side effects, benefiting patients with gastrointestinal disorders (Sonda et al., 2004).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-6-15(7-9-16)19-18(21)14-4-10-17(11-5-14)25(22,23)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETTVSKMTKPACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.